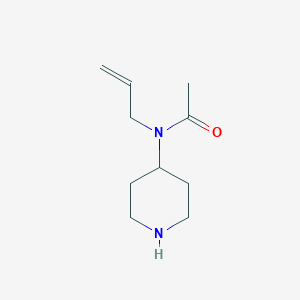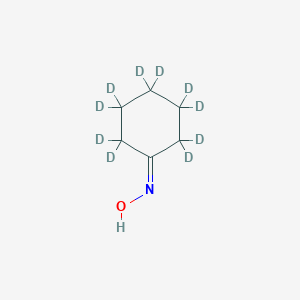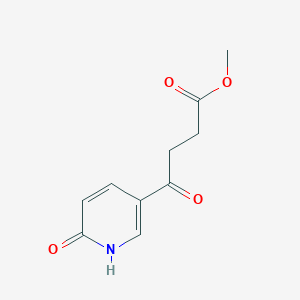![molecular formula C22H22N2O6S2 B065443 Benzoate de méthyle 3,4-di[[(4-méthylphényl)sulfonyl]amino] CAS No. 175204-19-0](/img/structure/B65443.png)
Benzoate de méthyle 3,4-di[[(4-méthylphényl)sulfonyl]amino]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a chemical compound with the molecular formula C22H22N2O6S2 and a molecular weight of 474.55 g/mol . This compound is known for its unique structure, which includes two sulfonyl groups attached to a benzoate core. It is used in various scientific research applications due to its specific chemical properties.
Applications De Recherche Scientifique
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Mécanisme D'action
Target of Action
The primary target of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate, also known as methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate, is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation , effectively reducing the levels of β-catenin in the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, the compound downregulates Wnt/β-catenin target genes, thereby inhibiting the pathway .
Result of Action
The compound’s action results in the selective inhibition of Wnt signaling-dependent proliferation of cancer cells . It exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action may be influenced by the cellular environment’s polarity . .
Analyse Biochimique
Biochemical Properties
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate interacts with β-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . This interaction occurs within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Cellular Effects
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate influences cell function by inducing β-catenin ubiquitination and proteasomal degradation . This leads to the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate involves direct affinity interaction with β-catenin . This interaction leads to the ubiquitination and degradation of β-catenin, thereby inhibiting Wnt signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate on cellular function have been observed to change over time . The compound has been shown to selectively inhibit Wnt signaling-dependent proliferation of cancer cells .
Dosage Effects in Animal Models
The effects of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate in animal models vary with dosage . At high doses, the compound has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Méthodes De Préparation
The synthesis of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate typically involves the reaction of 3,4-diaminobenzoic acid methyl ester with p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bonds. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Analyse Des Réactions Chimiques
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.
Comparaison Avec Des Composés Similaires
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate can be compared with similar compounds such as:
- Methyl 3,4-bis(4-methylphenylsulfonamido)benzoate
- Methyl 3,4-di[(4-methylphenyl)sulfonyl]amino]benzoate
These compounds share similar structural features but may differ in their specific chemical properties and reactivity.
Propriétés
IUPAC Name |
methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOCMDFAIZGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381762 |
Source


|
| Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-19-0 |
Source


|
| Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)








![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)



